molecular formula C15H21BrN2O3 B1500591 tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate CAS No. 871681-76-4

tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1500591
CAS No.: 871681-76-4
M. Wt: 357.24 g/mol
InChI Key: MDUIWJYYYVMAJL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group and a 6-bromopyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the piperidine ring.

    Reduction Products: Reduced forms of the piperidine ring.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-methoxypyridin-2-yl)oxy)piperidine-1-carboxylate

Uniqueness:

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-9-7-11(8-10-18)20-13-6-4-5-12(16)17-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUIWJYYYVMAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671536
Record name tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871681-76-4
Record name tert-Butyl 4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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